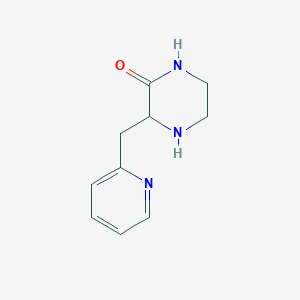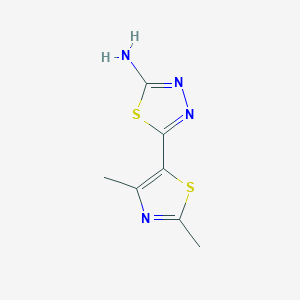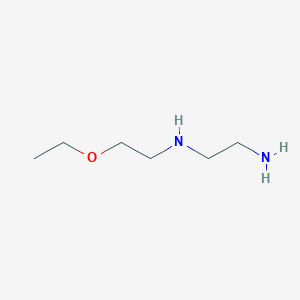![molecular formula C14H17NSi B13692961 4-[4-(Trimethylsilyl)phenyl]pyridine](/img/structure/B13692961.png)
4-[4-(Trimethylsilyl)phenyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(Trimethylsilyl)phenyl]pyridine is an organic compound characterized by the presence of a pyridine ring substituted with a trimethylsilyl group on the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Trimethylsilyl)phenyl]pyridine typically involves the regioselective lithiation of a precursor pyridine compound, followed by transmetalation and subsequent functionalization. One common method involves the lithiation of 3-chloro-2-ethoxypyridine with n-butyllithium, followed by transmetalation with an organomagnesium halide. The resulting intermediate undergoes elimination to form a pyridyne, which is then functionalized with a trimethylsilyl group .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-[4-(Trimethylsilyl)phenyl]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions to form biaryl compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include organolithium or Grignard reagents.
Cross-Coupling: Palladium catalysts and boron reagents are typically used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various biaryl compounds, while oxidation and reduction can lead to different functionalized pyridines.
Wissenschaftliche Forschungsanwendungen
4-[4-(Trimethylsilyl)phenyl]pyridine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocycles.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the synthesis of materials with specific electronic and photophysical properties.
Wirkmechanismus
The mechanism of action of 4-[4-(Trimethylsilyl)phenyl]pyridine involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl group. This group can act as a protecting group, enhancing the compound’s stability and reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Phenylpyridine: Lacks the trimethylsilyl group, resulting in different reactivity and applications.
4-(Trimethylsilyl)phenylboronic Acid: Similar in structure but contains a boronic acid group instead of a pyridine ring.
4-(Trimethylsilyl)phenylmagnesium Bromide: A Grignard reagent used in similar synthetic applications.
Uniqueness
4-[4-(Trimethylsilyl)phenyl]pyridine is unique due to the presence of both a pyridine ring and a trimethylsilyl group. This combination imparts specific chemical properties, such as increased stability and reactivity, making it valuable in various synthetic and research applications.
Eigenschaften
Molekularformel |
C14H17NSi |
|---|---|
Molekulargewicht |
227.38 g/mol |
IUPAC-Name |
trimethyl-(4-pyridin-4-ylphenyl)silane |
InChI |
InChI=1S/C14H17NSi/c1-16(2,3)14-6-4-12(5-7-14)13-8-10-15-11-9-13/h4-11H,1-3H3 |
InChI-Schlüssel |
FFGPGPKLZMKVOQ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1=CC=C(C=C1)C2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Phenyl[2-(2-pyridyl)hydrazono]methyl]pyridine](/img/structure/B13692886.png)
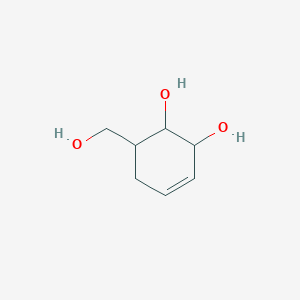
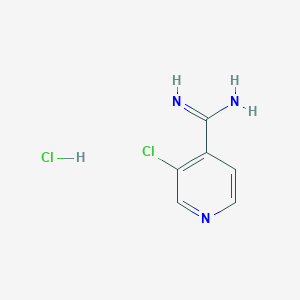
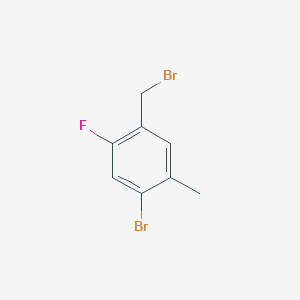


![5-Azaspiro[2.4]heptane-6-carboxylic acid hydrochloride](/img/structure/B13692928.png)


![4-[[Boc[4-(Boc-amino)butyl]amino]methyl]-2-pyrrolidinone](/img/structure/B13692951.png)
![Methyl 1-Cbz-4-[Boc(4-hydroxybutyl)amino]pyrrolidine-2-carboxylate](/img/structure/B13692959.png)
